1-(6-Bromopyridin-3-YL)pyrrolidin-2-one
Description
1-(6-Bromopyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted at the 3-position with a 6-bromopyridinyl group.
Properties
CAS No. |
1209459-09-5 |
|---|---|
Molecular Formula |
C9H9BrN2O |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
1-(6-bromopyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9BrN2O/c10-8-4-3-7(6-11-8)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2 |
InChI Key |
AGYGSBNKNKJDSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-3-YL)pyrrolidin-2-one typically involves the reaction of 6-bromopyridine-3-carbaldehyde with pyrrolidin-2-one under specific conditions. The process may include steps such as:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 6-bromopyridine-3-carbaldehyde with a suitable reagent.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Solvents: Employing specific catalysts and solvents to enhance reaction efficiency and selectivity.
Purification Techniques: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromopyridin-3-YL)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reducing Agents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(6-Bromopyridin-3-YL)pyrrolidin-2-one has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-3-YL)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors or enzymes, modulating their activity.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
The following analysis compares 1-(6-bromopyridin-3-yl)pyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives, focusing on substituent effects, synthesis, and biological/physical properties.
Structural Analogs and Substituent Effects
Key Observations :
- Halogen Effects : Bromine’s larger atomic size and polarizability (vs. chlorine) may enhance lipophilicity and influence π-π stacking in the pyridinyl derivative compared to chlorinated analogs .
- Ring Systems : Pyridine and pyrazine substituents introduce distinct electronic environments. The pyridine’s nitrogen at the para position (relative to bromine) may increase electron withdrawal compared to pyrazine’s meta nitrogen .
Key Observations :
- Halogen Reactivity : Brominated pyridines (e.g., in ) often require prolonged reaction times due to lower leaving-group ability compared to chlorine, though this is substrate-dependent.
- Catalytic Systems : Sulfuric acid () and trimethylaluminum () are employed for esterification and methylation, respectively, suggesting that the target compound may benefit from similar catalysts for functionalization .
Key Observations :
- Antioxidant Potential: Hydroxyphenyl substituents () enhance radical scavenging, whereas bromopyridinyl groups may prioritize electronic effects over direct antioxidant activity.
Physico-Chemical Properties
Key Observations :
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